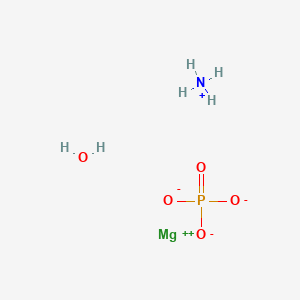
3-Hydroxy-3-methylhexanoic acid
Overview
Description
3-Hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3 . It is a metabolite found in human sweat . It is also an acidic compound of human body odor .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-methylhexanoic acid is C7H14O3 . The average mass is 146.184 Da and the monoisotopic mass is 146.094299 Da . The InChI key is RGRNSTGIHROKJB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-3-methylhexanoic acid include a density of 1.1±0.1 g/cm3, a boiling point of 265.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 58.4±6.0 kJ/mol and a flash point of 128.5±19.1 °C . The index of refraction is 1.463 .Scientific Research Applications
Chemical Research
3-Hydroxy-3-methylhexanoic acid is a chemical compound that is used in various chemical research . It is often supplied by chemical manufacturers and suppliers for use in laboratories .
Fragrance Industry
One of the significant applications of 3-Hydroxy-3-methylhexanoic acid is in the fragrance industry . It is one of the components found in hydrolyzed sweat and has an extremely low odor detection threshold . This property makes it valuable in the creation of fragrances and deodorants .
Biochemical Research
In the field of biochemical research, 3-Hydroxy-3-methylhexanoic acid plays a crucial role in understanding body odor biochemistry . The study of this compound helps scientists understand the biochemical formation of body odors and how bacterial metabolism contributes to the development of axillary odor .
Life Science Research
3-Hydroxy-3-methylhexanoic acid is also used in life science research . While the specific applications in this field are not detailed in the sources, it is likely used in studies related to cell biology, genomics, proteomics, and other related fields .
Safety and Hazards
3-Hydroxy-3-methylhexanoic acid is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
properties
IUPAC Name |
3-hydroxy-3-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNSTGIHROKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586585 | |
| Record name | 3-Hydroxy-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylhexanoic acid | |
CAS RN |
58888-76-9 | |
| Record name | 3-Hydroxy-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin and significance of 3-Hydroxy-3-methylhexanoic acid (HMHA) in a biological context?
A1: HMHA is a key component of human axillary odor. While axillary secretions are initially odorless, the action of specific bacteria on precursor molecules generates HMHA, contributing to the characteristic body odor. [, , ]
Q2: How is HMHA generated from its precursor molecules?
A2: HMHA is released from odorless glutamine conjugates present in axillary secretions through the action of a specific bacterial enzyme called Nα‐acyl‐glutamine aminoacylase (N-AGA). This enzyme, mainly produced by Corynebacteria species residing in the axilla, cleaves the glutamine residue from the precursor, releasing HMHA. [, ]
Q3: Beyond HMHA, are other odoriferous compounds generated from axillary secretions?
A3: Yes, research has identified over 28 different carboxylic acids released from odorless axillary secretions by N-AGA. This includes compounds like 3-methylhex-2-enoic acid (3MH2) and a variety of aliphatic hydroxy acids, unsaturated acids, and amino acid degradation products. These compounds, found in varying amounts between individuals, are thought to contribute to the unique "compound odor" characterizing individual body odor. []
Q4: How do the levels of HMHA relate to the perceived intensity of axillary odor?
A4: A direct correlation exists between the concentration of HMHA in axillary sweat and the perceived intensity of body odor. Quantitative analysis of sweat samples from 50 men demonstrated a clear link between higher HMHA levels and stronger axillary odor. []
Q5: Does the chirality of HMHA influence its odor profile?
A5: Yes, the odor profile of HMHA is influenced by its chirality. Analysis reveals that naturally occurring HMHA exists as a mixture of (S) and (R) isomers in a 72:28 ratio. Interestingly, the (S)-HMHA isomer possesses a strong spicy odor reminiscent of typical axillary odor, unlike the (R)-isomer. []
Q6: What is the role of bacteria in the development of characteristic body odor?
A6: Bacteria play a crucial role in generating body odor. Studies using incubated sweat samples inoculated with specific bacteria like Staphylococcus epidermidis, Corynebacterium jeikeium, and Staphylococcus haemolyticus demonstrated variations in odor profiles depending on the bacterial species. This highlights the influence of individual skin microbiome composition on the development of personal body odor. [, ]
Q7: Are there any established links between the ability to perceive HMHA and social functioning?
A8: While olfactory deficits can impact social interactions, no strong evidence currently supports a direct link between HMHA-specific anosmia (the inability to smell HMHA) and loneliness or social withdrawal. []
Q8: What analytical techniques are commonly employed to study HMHA and other axillary odor components?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are essential tools for identifying and quantifying volatile compounds like HMHA in complex mixtures like axillary sweat. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1257925.png)


![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)

![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)



